![molecular formula C17H20N2O3S B2784053 N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide CAS No. 2097939-59-6](/img/structure/B2784053.png)
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide
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Overview
Description
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide is a chemical compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and pharmacology.
Mechanism of Action
The exact mechanism of action of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation and tumor growth. Additionally, the compound may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide has several biochemical and physiological effects. The compound has been shown to reduce inflammation and tumor growth in animal models. It has also been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various scientific research applications. However, there are also limitations to its use. The compound has low solubility in water, which may make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its mechanism of action and potential side effects. The compound may also have potential applications in other fields, such as agriculture and materials science.
Conclusion
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide is a chemical compound that has shown promising results in various scientific research applications. Its potential use as a therapeutic agent for diseases such as Alzheimer's and Parkinson's makes it an exciting area of research. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide involves the reaction of 2,6,8-trimethyl-4-quinolyl chloride with 3-methanesulfonylpropenal in the presence of a base. The reaction takes place at room temperature and yields the desired product in good yield and purity.
Scientific Research Applications
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its potential use as a therapeutic agent for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2,6,8-trimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-12(2)16-14(9-11)15(10-13(3)19-16)17(20)18-6-5-7-23(4,21)22/h5,7-10H,6H2,1-4H3,(H,18,20)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFFVHKDIWJILJ-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NCC=CS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C)C(=O)NC/C=C/S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-2,6,8-trimethylquinoline-4-carboxamide |
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